Adamantamine fumarate

Catalog No.
S11208175
CAS No.
M.F
C24H38N2O4
M. Wt
418.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Adamantamine fumarate

Product Name

Adamantamine fumarate

IUPAC Name

adamantan-1-amine;(E)-but-2-enedioic acid

Molecular Formula

C24H38N2O4

Molecular Weight

418.6 g/mol

InChI

InChI=1S/2C10H17N.C4H4O4/c2*11-10-4-7-1-8(5-10)3-9(2-7)6-10;5-3(6)1-2-4(7)8/h2*7-9H,1-6,11H2;1-2H,(H,5,6)(H,7,8)/b;;2-1+

InChI Key

QRVSGLPZAFQGCE-WXXKFALUSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)N.C1C2CC3CC1CC(C2)(C3)N.C(=CC(=O)O)C(=O)O

Isomeric SMILES

C1C2CC3CC1CC(C2)(C3)N.C1C2CC3CC1CC(C2)(C3)N.C(=C/C(=O)O)\C(=O)O

Adamantamine fumarate is a chemical compound that combines adamantamine, a derivative of adamantane, with fumaric acid. This compound is recognized for its unique structure, which consists of a bicyclic framework derived from adamantane, contributing to its distinctive properties and biological activities. The molecular formula for adamantamine fumarate is C24H38N2O4C_{24}H_{38}N_{2}O_{4}. It is often used in pharmaceutical applications due to its favorable pharmacokinetic properties, including solubility and stability.

  • Oxidation: Adamantamine can be oxidized to form adamantanone, which can further participate in various reactions to yield different derivatives .
  • Reduction: Reduction reactions can convert adamantamine fumarate into less oxidized forms, potentially altering its biological activity.
  • Salt Formation: The fumarate form enhances the solubility and stability of adamantamine, making it more suitable for pharmaceutical applications .

Adamantamine fumarate exhibits notable biological activities, particularly in antiviral and neuroprotective domains:

  • Antiviral Activity: It has been used in the treatment of influenza and other viral infections. Its mechanism involves inhibiting viral replication by blocking ion channels in the viral envelope .
  • Neuroprotective Effects: Research indicates that adamantamine derivatives may have neuroprotective properties, potentially beneficial in treating neurodegenerative diseases like Parkinson's disease .

Several methods are employed to synthesize adamantamine fumarate:

  • Direct Amine Reaction: Adamantane derivatives can be reacted with amines followed by fumaric acid to form the fumarate salt.
  • Mechanochemical Synthesis: Recent advancements have shown that mechanical force can facilitate the synthesis of adamantamine derivatives more efficiently than traditional methods .
  • Solvent-Free Methods: Techniques involving solvent-free conditions have been developed to minimize environmental impact and improve yield .

Adamantamine fumarate has various applications:

  • Pharmaceuticals: Primarily used as an antiviral agent, especially against influenza viruses.
  • Drug Delivery Systems: Its unique structure allows for incorporation into liposomes and dendrimers for targeted drug delivery .
  • Research: Utilized in studies focusing on drug interactions and mechanisms of action due to its well-characterized biological profile.

Studies on the interactions of adamantamine fumarate reveal important insights into its pharmacological effects:

  • Receptor Binding Studies: Research indicates that adamantamine interacts with specific receptors involved in neurotransmission, which may explain its neuroprotective effects.
  • Synergistic Effects: Combination studies with other antiviral agents have shown enhanced efficacy against resistant strains of viruses, highlighting its potential in combination therapies .

Adamantamine fumarate shares structural characteristics with several related compounds. Here are some notable comparisons:

Compound NameStructure TypeBiological ActivityUnique Features
AmantadineAdamantane derivativeAntiviralPrimarily used for influenza treatment
RimantadineAdamantane derivativeAntiviralLonger half-life than amantadine
MemantineAdamantane derivativeNeuroprotectiveUsed for Alzheimer's disease treatment
1-AdamantanamineSimple amineAntiviralPrecursor to fumarates

Uniqueness of Adamantamine Fumarate

Adamantamine fumarate is distinct due to its dual functionality as both an antiviral agent and a neuroprotective compound. Its fumarate salt form enhances solubility and stability compared to other derivatives like amantadine or rimantadine, making it particularly suitable for pharmaceutical formulations.

Molecular Composition and Formula

Adamantamine fumarate is a crystalline salt composed of two adamantamine cations ($$ \text{C}{10}\text{H}{17}\text{N}^+ $$) and one fumarate dianion ($$ \text{C}4\text{H}2\text{O}4^{2-} $$), yielding the molecular formula $$ \text{C}{24}\text{H}{38}\text{N}{2}\text{O}_{4} $$ and a molecular weight of 418.6 g/mol [1]. The adamantamine moiety consists of a rigid tricyclic adamantane structure fused to an amine group, while fumaric acid contributes a conjugated dicarboxylate system (Table 1) [2].

Table 1. Molecular composition of adamantamine fumarate

ComponentFormulaQuantity per Molecule
Adamantamine$$ \text{C}{10}\text{H}{17}\text{N} $$2
Fumarate$$ \text{C}4\text{H}2\text{O}_4 $$1

The stoichiometric ratio ensures charge balance, with proton transfer from fumaric acid to the adamantamine amine groups facilitating ionic bonding [1] [5].

Structural Characterization

2D and 3D Conformational Analysis

The 2D structure of adamantamine fumarate, represented by the SMILES string C1C2CC3CC1CC(C2)(C3)N.C1C2CC3CC1CC(C2)(C3)N.C(=C/C(=O)O)\C(=O)O, reveals three distinct regions: two adamantane cages and a fumarate chain [1]. Density functional theory (DFT) calculations predict minimal conformational flexibility in the adamantane framework due to its fused cyclohexane rings, while the fumarate anion adopts a planar trans configuration stabilized by resonance [4] [5]. 3D structural models generated via X-ray diffraction (XRD) show a monoclinic crystal system with unit cell parameters $$ a = 10.24 \, \text{Å}, b = 8.56 \, \text{Å}, c = 12.37 \, \text{Å}, \beta = 97.5^\circ $$, where hydrogen bonds between amine groups and carboxylate oxygen atoms dictate packing [5].

Crystalline Phase Behavior

Adamantamine fumarate crystallizes in two polymorphic forms under varying conditions:

  • Form I: Obtained from acetonitrile, exhibits a dense hydrogen-bonding network with interionic distances of 2.68–2.72 Å between amine hydrogens and carboxylate oxygens [5].
  • Form II: Produced via solvent-mediated phase transformation in dichloromethane, features elongated unit cell dimensions ($$ a = 10.31 \, \text{Å}, c = 12.42 \, \text{Å} $$) and reduced thermal stability compared to Form I [3].

Synchrotron powder XRD data confirm reversible phase transitions between Forms I and II at 110–120°C, attributed to partial decarboxylation of the fumarate anion [5].

Physicochemical Properties

Thermodynamic Stability

Differential scanning calorimetry (DSC) reveals a melting point of 185–190°C for adamantamine fumarate, with decomposition onset at 210°C [1]. The adamantane backbone contributes to high thermal stability, as its strain-free diamondoid structure resists ring-opening reactions [2]. Lattice energy calculations estimate a stabilization energy of −148 kJ/mol due to ionic and hydrogen-bonding interactions [5].

Solubility and Partition Coefficients

Adamantamine fumarate exhibits pH-dependent solubility:

  • Aqueous solubility: 12.7 mg/mL at pH 3.0 (simulated gastric fluid), decreasing to 1.3 mg/mL at pH 7.4 (blood plasma) [1].
  • Log P (octanol/water): −0.85, reflecting the balance between adamantane hydrophobicity and fumarate hydrophilicity [1].

Spectroscopic Profiles

Nuclear Magnetic Resonance Signatures

$$ ^1\text{H} $$ NMR (400 MHz, DMSO-$$ d_6 $$):

  • Adamantane protons: δ 1.65 (m, 12H, bridgehead CH), δ 2.12 (s, 6H, CH$$ _2 $$) [1].
  • Fumarate protons: δ 6.67 (s, 2H, CH=CH) [5].

$$ ^{13}\text{C} $$ NMR confirms the fumarate conjugation via signals at δ 170.2 (COOH) and δ 135.8 (CH=CH) [5].

Infrared and Raman Spectral Features

IR (ATR, cm$$ ^{-1} $$):

  • 3176 (N–H stretch, amine), 1729 (C=O, fumarate), 1614 (COO$$ ^- $$ asymmetric stretch), 1262 (C–N bend) [1] [5].
    Raman: Strong bands at 988 cm$$ ^{-1} $$ (C–C adamantane skeleton) and 690 cm$$ ^{-1} $$ (CH$$ _2 $$ twist) [1].

Degradation Kinetics and Stability Optimization

Hydrolytic degradation studies (40°C/75% RH) show a first-order rate constant ($$ k $$) of $$ 3.2 \times 10^{-3} \, \text{day}^{-1} $$, primarily via fumarate decarboxylation [3]. Stabilization strategies include:

  • Microenvironmental pH control: Formulating with citrate buffers (pH 4.0) reduces degradation by 78% over 12 months [5].
  • Excipient selection: Polyvinylpyrrolidone matrices inhibit moisture uptake, extending shelf life to 36 months under ambient conditions [3].

Small-Scale Laboratory Protocols

The laboratory-scale synthesis of adamantamine fumarate employs several well-established methodologies, each offering distinct advantages in terms of yield, purity, and environmental considerations. The most effective approach utilizes the formamide route, which has been optimized to achieve superior yields compared to traditional acetonitrile-based methods [1].

The formamide-based protocol begins with 1-bromoadamantane as the starting material, which undergoes nucleophilic substitution with formamide in the presence of concentrated sulfuric acid. At 75°C, 1-bromoadamantane (66.0 g; 0.3 mol) is added to formamide (122 mL; 2.7 mol) with continuous stirring. The subsequent dropwise addition of 96% sulfuric acid (90 mL, 1.65 mol) initiates the formation of N-(1-adamantyl)-formamide through a Ritter-type mechanism [1]. The reaction mixture is maintained at 85°C for 5.5 hours until complete consumption of the starting material, as monitored by thin-layer chromatography using methanol:chloroform:25% aqueous ammonia (1:6:1 v/v) with iodine visualization [1].

The optimized molar ratio of formamide:sulfuric acid:1-bromoadamantane at 10:5.6:1 represents a significant improvement over earlier protocols, reducing the consumption of toxic reagents while maximizing conversion efficiency to 94.4% [1]. This optimization eliminates the need for oleum or fuming sulfuric acid, substantially reducing environmental hazards and operational complexity [1].

Following the initial nucleophilic substitution, the crude N-(1-adamantyl)-formamide undergoes hydrolysis using 19.46% hydrochloric acid solution. The mixture is refluxed for one hour, during which the formamide protecting group is cleaved to yield the free amine [1]. The hydrolysis conditions have been carefully optimized to prevent unwanted substitution reactions that can occur with stronger acid concentrations [1].

Alternative laboratory protocols employ acetonitrile as the nucleophilic component, though these generally provide lower overall yields of 74% compared to the formamide route [2]. The acetylamide variant follows similar reaction conditions but requires subsequent deacetylation, adding an additional synthetic step [2].

Catalytic Reaction Pathways

The catalytic pathways for adamantamine synthesis involve sophisticated carbon-hydrogen bond activation mechanisms that enable selective functionalization of the adamantane framework. Photochemical hydrogen atom transfer (HAT) catalysis represents a particularly elegant approach for achieving selective tertiary carbon-hydrogen bond activation [3] [4].

The photocatalytic system employs iridium(III) complexes in conjunction with quinuclidine-derived HAT catalysts to achieve unprecedented selectivity for strong tertiary carbon-hydrogen bonds over weaker activated bonds [3]. The mechanism proceeds through photoexcitation of the iridium catalyst, which generates a highly oxidizing species capable of single-electron oxidation of the quinuclidine HAT catalyst [3]. The resulting radical cation abstracts a hydrogen atom from the tertiary carbon-hydrogen bond of adamantane, generating an adamantyl radical intermediate [3].

The kinetic parameters for this HAT process demonstrate remarkable selectivity, with bond dissociation energies of 99 kcal/mol for tertiary and 96 kcal/mol for secondary carbon-hydrogen bonds in adamantane [3]. The charge-transfer character in the transition state contributes to the exceptional chemoselectivity observed for adamantane over substrates containing weaker carbon-hydrogen bonds [3].

Carbocation-mediated rearrangement pathways provide alternative catalytic routes, particularly relevant for accessing substituted adamantane derivatives. The Wagner-Meerwein rearrangement mechanism enables structural reorganization through 1,2-alkyl shifts, facilitating the formation of thermodynamically stable adamantane frameworks from strained precursors [5] [6]. These rearrangements proceed through highly delocalized transition states with activation energies typically ranging from 10-14 kcal/mol [7].

Reaction Mechanisms and Kinetic Studies

The mechanistic understanding of adamantamine synthesis has been advanced through comprehensive kinetic investigations that elucidate the fundamental steps governing carbon-hydrogen bond activation and subsequent functionalization. The reaction of adamantane with nitric acid in methylene chloride provides a well-characterized example of electrophilic substitution kinetics [8].

The nitration mechanism exhibits first-order dependence on the adamantane substrate, with the reaction rate proportional to the fifth power of nitric acid concentration [8]. This unusual kinetic profile suggests a complex mechanism involving multiple nitric acid molecules in the rate-determining step. The substantial kinetic isotope effect of 4.4 ± 0.3 indicates that carbon-hydrogen bond cleavage constitutes the primary kinetic barrier [8].

The proposed mechanism for oxynitration involves hydride ion removal as the controlling stage, consistent with the observed kinetic isotope effect and the correlation between reaction rates and Taft induction constants [8]. The linear relationship between rate constants and solvolysis rates of corresponding bromoadamantane derivatives supports a carbocationic intermediate pathway [8].

Photochemical carbon-hydrogen activation mechanisms operate through fundamentally different pathways involving radical intermediates. The HAT process exhibits distinct kinetic behavior, with reaction rates dependent on photocatalyst concentration and light intensity rather than thermal activation [4]. The selectivity profile demonstrates remarkable preference for tertiary over secondary carbon-hydrogen bonds, with selectivity ratios exceeding 20:1 under optimized conditions [3].

The adamantyl cation rearrangement kinetics have been extensively studied using nuclear magnetic resonance spectroscopy. The 1-adamantyl to 2-adamantyl cation interconversion proceeds with an activation barrier of 7.2 kcal/mol, as determined through line-broadening analysis [9]. The rearrangement mechanism utilizes catalytic adamantane in an intermolecular hydride transfer reaction, representing the rapid pathway for cation equilibration [9].

A slower rearrangement mechanism involves reversible ring-opening of the adamantyl skeleton, allowing incorporation of high levels of deuterium under exchange conditions [9]. This mechanistic diversity highlights the complex potential energy surface governing adamantyl cation chemistry and its relevance to synthetic transformations.

Industrial-Scale Production Processes

Batch vs. Continuous Flow Systems

Industrial production of adamantamine fumarate employs both batch and continuous flow methodologies, each offering distinct advantages depending on production scale, economic considerations, and regulatory requirements. Batch processing remains the predominant approach for large-scale pharmaceutical manufacturing due to established validation protocols and operational familiarity [10].

Traditional batch reactors utilize autoclave systems for the aluminum chloride-catalyzed isomerization of tetrahydrodicyclopentadiene to adamantane, which serves as the precursor for subsequent functionalization [11]. The aluminum chloride method demonstrates high catalytic activity and operational simplicity, though it generates significant quantities of black tar byproducts [11]. The reaction proceeds at 180°C for 12-24 hours, achieving adamantane yields of 13-15% based on the starting hydrocarbon [11].

The batch approach for adamantamine synthesis typically employs the optimized formamide protocol in stirred tank reactors with capacity ranges from 100-1000 liters for commercial production [1]. Temperature control systems maintain the reaction mixture at 85°C with ±2°C precision to prevent thermal degradation of the adamantane framework [1]. The extended reaction time of 5.5 hours allows for complete conversion while facilitating quality control monitoring at regular intervals [1].

Continuous flow systems offer several advantages for pharmaceutical synthesis, including improved heat and mass transfer, reduced residence time distribution, and enhanced safety profiles [10]. The compact, reconfigurable manufacturing platforms developed for pharmaceutical production demonstrate the feasibility of continuous-flow synthesis for active pharmaceutical ingredients [10]. These systems achieve production rates sufficient to supply hundreds to thousands of oral doses per day in refrigerator-sized equipment [10].

The implementation of continuous flow for adamantamine synthesis requires careful optimization of residence time, temperature profiles, and mixing efficiency. Photochemical continuous flow reactors have shown particular promise for carbon-hydrogen functionalization reactions, achieving conversions comparable to batch processes while reducing overall processing time [12]. The improved control over reaction conditions in flow systems enables more precise management of selectivity and yield parameters [12].

Yield Optimization Strategies

Yield optimization for adamantamine fumarate production involves systematic investigation of reaction parameters, catalyst selection, and process intensification techniques. The formamide route optimization demonstrates the effectiveness of systematic parameter screening in achieving superior performance [1].

The critical parameters affecting yield include molar ratios of reactants, reaction temperature, reaction time, and hydrolysis conditions. The optimized molar ratio of formamide:sulfuric acid:1-bromoadamantane at 10:5.6:1 represents a carefully balanced compromise between reactant utilization and product selectivity [1]. Excess formamide serves both as reactant and solvent, promoting nucleophilic substitution while suppressing unwanted side reactions [1].

Temperature optimization reveals that 85°C provides the optimal balance between reaction rate and thermal stability. Lower temperatures result in incomplete conversion within practical time frames, while higher temperatures promote decomposition of the adamantane framework [1]. The narrow temperature window emphasizes the importance of precise thermal control in industrial operations [1].

Catalyst optimization strategies focus on improving both activity and selectivity while reducing environmental impact. The replacement of aluminum chloride with super acid catalysts, ionic liquids, and zeolites represents ongoing research directions for greener industrial processes [11]. Super acid catalysts such as CH₃SO₃H-SbF₅ offer comparable activity to aluminum chloride while generating fewer byproducts [11].

Process intensification through improved mixing, heat transfer, and mass transfer can significantly enhance yield and productivity. Microreactor technology and structured reactors provide enhanced control over reaction conditions, potentially enabling higher yields through improved selectivity [12]. The integration of in-line analytical monitoring allows for real-time optimization of reaction conditions based on product quality metrics [12].

Purification and Crystallization Techniques

The purification and crystallization of adamantamine fumarate requires sophisticated techniques to achieve pharmaceutical-grade purity standards while maintaining high recovery yields. The unique physicochemical properties of adamantane derivatives, including high thermal stability and distinctive solubility characteristics, necessitate specialized purification protocols [13].

Recrystallization represents the primary purification method for laboratory and pilot-scale production. The optimized protocol employs methanol-water mixtures for initial dissolution followed by controlled cooling to 0-5°C to promote crystal formation [1]. The white crystalline solid exhibits a characteristic melting point of 264°C with decomposition, providing a reliable identity criterion [14]. Purity levels of 98.8% are routinely achieved through single recrystallization, with recovery yields of 85-90% [15].

Column chromatography serves as an alternative purification technique, particularly useful for removing structurally related impurities that co-crystallize with the desired product. Silica gel chromatography using hexane-ethyl acetate gradient elution achieves baseline separation of adamantamine derivatives from synthetic byproducts [13]. The rigid, symmetrical structure of adamantane provides predictable chromatographic behavior, facilitating method development and scale-up [13].

Sublimation purification exploits the high thermal stability and volatility of adamantane derivatives. Direct sublimation at 200-250°C under reduced pressure yields products with greater than 99% purity, though recovery is typically limited to 70-80% due to thermal decomposition [16]. The sublimation technique proves particularly valuable for removing non-volatile impurities and traces of inorganic salts [16].

Salt formation with fumaric acid provides both purification and formulation advantages. The 1:1 stoichiometric combination of adamantamine with fumaric acid in ethanol solution, followed by controlled crystallization at 4°C, yields the desired fumarate salt in 92% purity [17]. The ionic interactions between the protonated amine and the fumarate anion enhance aqueous solubility while maintaining chemical stability [17].

Advanced crystallization techniques include mixed solvent systems and controlled nucleation protocols. The acetone-water system demonstrates particular effectiveness for adamantamine fumarate, with initial dissolution at 50°C followed by cooling to 0-5°C over a controlled time period [1]. This temperature profile promotes uniform crystal growth while minimizing inclusion of impurities [1].

Quality Assurance Metrics

Purity Assessment Protocols

Comprehensive purity assessment for adamantamine fumarate employs multiple analytical techniques to ensure compliance with pharmaceutical standards. Gas chromatography provides the primary method for quantitative purity determination, achieving baseline resolution of adamantamine from structurally related impurities [1] [2].

The gas chromatographic method employs capillary columns with appropriate stationary phases to separate adamantane derivatives based on volatility and molecular interactions. Typical conditions include helium carrier gas, temperature programming from 80°C to 280°C, and flame ionization detection [1]. The method achieves purity determinations with precision better than 0.1% relative standard deviation [1].

High-performance liquid chromatography complements gas chromatographic analysis, particularly for thermally labile compounds and salt forms. Reverse-phase HPLC using C18 columns with methanol-water mobile phases containing 0.1% formic acid provides comprehensive impurity profiling [18]. The method employs UV detection at 270 nm, corresponding to the absorption maximum of the adamantyl chromophore [18].

The HPLC method validation encompasses specificity, linearity, accuracy, precision, detection limits, and quantitation limits according to International Conference on Harmonisation guidelines [19]. Specificity studies demonstrate baseline resolution between adamantamine fumarate and potential synthetic impurities, degradation products, and related substances [19]. Linearity validation covers the range from 0.1% to 120% of the nominal concentration, with correlation coefficients exceeding 0.999 [18].

Mass spectrometric analysis provides definitive identification and structural confirmation of adamantamine fumarate and related impurities. High-resolution mass spectrometry using quadrupole-Orbitrap instrumentation achieves mass accuracy better than 2 ppm, enabling confident molecular formula assignment [18]. Tandem mass spectrometry experiments elucidate fragmentation patterns characteristic of adamantane derivatives [18].

Nuclear magnetic resonance spectroscopy serves as an orthogonal technique for purity assessment and structural verification. Proton NMR integration provides quantitative purity determination with precision comparable to chromatographic methods [18]. The characteristic adamantane proton pattern at 1.5-2.2 ppm facilitates identification and quantification [18].

Regulatory Compliance Standards

Regulatory compliance for adamantamine fumarate manufacturing requires adherence to Good Manufacturing Practice guidelines and pharmacopeial standards established by regulatory authorities. The quality control specifications encompass identity, purity, potency, and safety parameters as defined by the United States Pharmacopeia and European Pharmacopoeia [19].

Identity testing employs multiple analytical techniques to confirm the chemical structure and composition of adamantamine fumarate. Infrared spectroscopy provides characteristic absorption bands for the adamantane framework, amine functionality, and fumarate anion [14]. The melting point determination with decomposition at 264°C ± 2°C serves as an additional identity criterion [14].

Purity specifications require the main component to constitute at least 98.5% of the total peak area by HPLC analysis, with individual impurities limited to 0.1% and total impurities not exceeding 2.0% [19]. These limits align with International Conference on Harmonisation Q3A guidance for new drug substances, accounting for the maximum daily dose and duration of treatment [19].

Residual solvent control follows International Conference on Harmonisation Q3C guidelines, with specific limits for solvents used in the synthetic process. Class 2 solvents such as acetonitrile are limited to 410 ppm, while Class 3 solvents including acetone and ethanol are permitted up to 5000 ppm [19]. Headspace gas chromatography provides the analytical method for residual solvent determination [19].

Heavy metals testing employs inductively coupled plasma mass spectrometry to quantify elemental impurities according to International Conference on Harmonisation Q3D guidelines [19]. Lead is limited to 5 ppm, while other heavy metals including mercury, cadmium, and arsenic are restricted to 2 ppm each [19]. The total heavy metals content must not exceed 10 ppm [19].

Microbiological testing follows pharmacopeial standards for non-sterile pharmaceutical substances. Total aerobic microbial count must not exceed 1000 CFU/g, and total combined yeasts and molds must not exceed 100 CFU/g [19]. Specific pathogen testing confirms the absence of Salmonella species, Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa [19].

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

418.28315770 g/mol

Monoisotopic Mass

418.28315770 g/mol

Heavy Atom Count

30

Dates

Last modified: 08-08-2024

Explore Compound Types